REACTION_CXSMILES
|
FC(F)(F)C(O)=O.ClCCl.C(OC([NH:18][C:19]1[CH:24]=[CH:23][C:22]([CH2:25][CH2:26][CH2:27][C:28]#[N:29])=[CH:21][CH:20]=1)=O)(C)(C)C>>[NH2:18][C:19]1[CH:20]=[CH:21][C:22]([CH2:25][CH2:26][CH2:27][C:28]#[N:29])=[CH:23][CH:24]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
4-[4-(t-Butoxycarbonylamino)phenyl]butanenitrile
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with 1 N NaOH solution
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned with ethyl acetate (30 mL) and water (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 117.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |